N-(3-Aminopropyl)biotinamide trifluoroacetate
Overview
Description
Scientific Research Applications
Gene Delivery Systems
N-(3-Aminopropyl)biotinamide trifluoroacetate (APTES) derivatives have been explored in the development of gene delivery systems. For instance, APTES-modified iron oxide nanoparticles were synthesized and utilized in a gene delivery system. This system demonstrated an increased gene-binding capacity, improved gene transfection efficiency, and very low cytotoxicity, making it a promising candidate for gene therapy applications (Zhang et al., 2013).
Chemical Synthesis and Reactions
Trifluoroacetic acid, a component of this compound, has been identified as an effective reagent in various chemical synthesis processes. It has been used in the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines (Pathak et al., 2007).
Drug Delivery and Medical Imaging
APTES derivatives are also significant in drug delivery and medical imaging. They have been utilized in the development of multifunctional nanoparticles with properties such as magnetic resonance and long-lived fluorescence for cell imaging, demonstrating their versatility in biomedical applications (Wu et al., 2007).
Biosensors
This compound derivatives have been incorporated into biosensors. A notable application is the use of N-(3-Aminopropyl)pyrrole coupled with alginate for immobilizing enzymes onto electrode surfaces for biosensor construction (Abu-Rabeah et al., 2004).
Catalysis
In the field of catalysis, trifluoroacetic acid has been applied as an efficient catalyst in various chemical reactions, demonstrating its versatility and effectiveness in facilitating complex chemical processes (Lashkari et al., 2018).
Mechanism of Action
The mechanism of action for “N-(3-Aminopropyl)biotinamide trifluoroacetate” is not specified in the search results. It’s worth noting that the compound is mentioned in the context of a thioester capture strategy for the identification of nonribosomal peptide and polyketide intermediates . This suggests that it may play a role in these biochemical processes.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-aminopropyl)pentanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S.C2HF3O2/c14-6-3-7-15-11(18)5-2-1-4-10-12-9(8-20-10)16-13(19)17-12;3-2(4,5)1(6)7/h9-10,12H,1-8,14H2,(H,15,18)(H2,16,17,19);(H,6,7)/t9-,10-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKYHZIURRTHB-SVMJMOIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F3N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584941 | |
Record name | Trifluoroacetic acid--N-(3-aminopropyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244760-26-7 | |
Record name | Trifluoroacetic acid--N-(3-aminopropyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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